molecular formula C15H12O7 B1591608 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate CAS No. 345909-34-4

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

Cat. No.: B1591608
CAS No.: 345909-34-4
M. Wt: 304.25 g/mol
InChI Key: GYHFUROKCOMWNQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fisetin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the function of several enzymes including tyrosinase, α-glucosidase, and aldose reductase . Fisetin also interacts with proteins such as kinases, transcription factors, and growth factors, modulating their activity and influencing cellular processes .

Cellular Effects

Fisetin has a wide range of effects on cells. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer . Fisetin also influences gene expression by modulating the activity of various transcription factors . Furthermore, it can affect cellular metabolism by inhibiting certain metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Fisetin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Fisetin can bind to the ATP-binding site of kinases, inhibiting their activity . It can also bind to transcription factors, altering their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

The effects of Fisetin can change over time in laboratory settings. For instance, prolonged exposure to Fisetin can lead to changes in cell morphology and viability . Fisetin is relatively stable, but it can undergo degradation under certain conditions .

Dosage Effects in Animal Models

The effects of Fisetin can vary with different dosages in animal models. Lower doses of Fisetin have been found to have beneficial effects, such as reducing inflammation and oxidative stress . High doses of Fisetin can have toxic effects, leading to cell death .

Metabolic Pathways

Fisetin is involved in various metabolic pathways. It can inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels . For example, Fisetin can inhibit the activity of aldose reductase, a key enzyme in the polyol pathway .

Transport and Distribution

Fisetin is transported and distributed within cells and tissues by various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Once inside the cell, Fisetin can bind to various proteins and biomolecules, influencing its distribution within the cell .

Subcellular Localization

Fisetin can be found in various subcellular compartments. It can localize to the cytoplasm, where it interacts with various enzymes and proteins . Fisetin can also localize to the nucleus, where it can influence gene expression by modulating the activity of transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate can be synthesized through various chemical routes. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde as starting materials. The reaction typically proceeds through aldol condensation followed by cyclization and oxidation steps . The reaction conditions often include the use of bases like sodium hydroxide and oxidizing agents such as potassium ferricyanide.

Industrial Production Methods: Industrial production of fisetin often involves extraction from natural sources. For instance, fisetin can be extracted from strawberries and mulberry leaves using methanol extraction followed by liquid-liquid extraction . Advances in biotechnology also allow for the biosynthesis of fisetin using engineered microorganisms .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with a fully conjugated cyclic dione structure.

    Reduction: Reduction of fisetin can lead to the formation of dihydrofisetin, where the double bonds in the flavonol structure are reduced.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrofisetin and related compounds.

    Substitution: Acetylated fisetin and other substituted derivatives.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate is often compared with other flavonoids, particularly quercetin:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHFUROKCOMWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583773
Record name 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-34-4
Record name 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

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